(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Description
This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which have been used in traditional East Asian medicine for thousands of years due to their potential health benefits . Ganoderic Acid Y has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24?,25+,28-,29-,30+/m1/s1 |
InChI Key |
HUTCYUJPLOTDMX-BOSKRLFKSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic Acid Y is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids in Ganoderma lucidum involves the mevalonate pathway, which produces lanosterol as a precursor . The lanosterol undergoes multiple enzymatic modifications, including hydroxylation, oxidation, and methylation, to form various ganoderic acids .
Industrial Production Methods: Industrial production of Ganoderic Acid Y involves cultivating Ganoderma lucidum under controlled conditions. Techniques such as liquid spawn preparation and scale expansion are employed to enhance the yield of bioactive compounds . Advanced bioengineering and fermentation technologies are also utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ganoderic Acid Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include modified ganoderic acids with enhanced biological activities, such as increased anti-tumor and anti-inflammatory effects .
Scientific Research Applications
Ganoderic Acid Y has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Mechanism of Action
Ganoderic Acid Y exerts its effects through multiple molecular targets and pathways:
Anti-Tumor: Inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest.
Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Hepatoprotective: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.
Comparison with Similar Compounds
Ganoderic Acid A: Known for its anti-tumor and hepatoprotective effects.
Ganoderic Acid B: Exhibits anti-inflammatory and anti-oxidative properties.
Ganoderic Acid C: Studied for its potential in treating metabolic disorders.
Uniqueness of Ganoderic Acid Y: Ganoderic Acid Y stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
